molecular formula C10H18O5S B1428605 Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate CAS No. 626238-23-1

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

Cat. No.: B1428605
CAS No.: 626238-23-1
M. Wt: 250.31 g/mol
InChI Key: ILPLJIXVYSSTFO-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a chemical compound with the molecular formula C11H18O5S. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The cyclohexane ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol

    Reduction: Lithium aluminum hydride in ether

    Oxidation: Potassium permanganate in aqueous solution

Major Products

    Substitution: Various substituted cyclohexanecarboxylates

    Reduction: Ethyl 4-(hydroxy)cyclohexanecarboxylate

    Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives

Scientific Research Applications

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the methanesulfonyl group.

    Cyclohexanecarboxylic acid: The parent compound without esterification and sulfonylation.

Uniqueness

The presence of the methanesulfonyl group in this compound makes it more reactive in substitution reactions compared to its analogs.

Properties

IUPAC Name

ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLJIXVYSSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626238-23-1
Record name rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (2.4 mL, 31 mmol) was slowly added to a dichloromethane solution (75 mL) of ethyl 4-hydroxycyclohexanecarboxylate (4.63 mL, 28.7 mmol) and triethylamine (8.2 mL, 59 mmol) at 0° C. The reaction mixture was stirred for 30 minutes, concentrated in vacuo and diluted in diethyl ether (100 mL). The solution was washed with 10% hydrochloric acid (25 mL), water (25 mL), and saturated sodium bicarbonate (15 mL). The organics were dried (magnesium sulfate) and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3) δ 1.23 (t, J=7.1 Hz, 3H), 1.54-1.82 (m, 4H), 1.87-1.97 (m, 2H), 2.00-2.08 (m, 2H), 2.34-2.41 (m, 1H), 3.00 (s, 3H), 4.13 (q, J=7.1 Hz, 2H), 4.88-4.92 (m, 1H).
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2.4 mL
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4.63 mL
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8.2 mL
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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